Barium manganese oxide

Description

Properties

CAS No. |

12737-09-6 |

|---|---|

Molecular Formula |

BaMnO2 |

Molecular Weight |

224.263 |

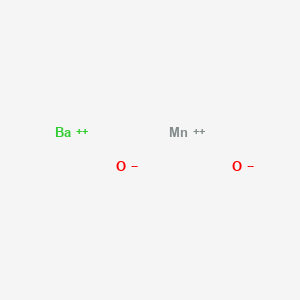

IUPAC Name |

barium(2+);manganese(2+);oxygen(2-) |

InChI |

InChI=1S/Ba.Mn.2O/q2*+2;2*-2 |

InChI Key |

CDTSJTCJCHLEDD-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[Mn+2].[Ba+2] |

Synonyms |

Barium manganese oxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Manganese Dioxide (MnO₂)

Key Differences :

- BaMnO₄’s +6 Mn enables stronger oxidative capacity than MnO₂’s +4 Mn, making it superior in selective oxidations .

- MnO₂ is cheaper and widely used in industrial catalysis, whereas BaMnO₄ is niche but more efficient .

Potassium Permanganate (KMnO₄)

Key Differences :

- KMnO₄’s water solubility and stability make it preferable for aqueous reactions, while Ba(MnO₄)₂’s insolubility restricts its utility .

Lithium Manganese Oxide (LiMn₂O₄)

Key Differences :

- LiMn₂O₄’s mixed Mn³⁺/Mn⁴⁺ states enable reversible lithium intercalation, critical for batteries, while BaMnO₄’s +6 Mn is redox-static in its applications .

Barium Hypomanganate (Ba₃(MnO₄)₂)

Key Differences :

- Hypomanganate’s +5 Mn is less stable, limiting its standalone applications compared to BaMnO₄ .

Table 1: Structural and Functional Comparison

Q & A

Q. What are the standard synthesis methods for barium manganese oxides, and how do reaction conditions influence phase purity?

Barium manganese oxides (e.g., BaMnO₃, BaMnO₄) are typically synthesized via solid-state reactions or precipitation. For example:

- Solid-state synthesis : Heating stoichiometric mixtures of BaCO₃ and MnO₂ at 800–1200°C under controlled atmospheres (e.g., O₂ or inert gas) to form BaMnO₃ or BaMnO₄ .

- Precipitation methods : Alkaline co-precipitation of Ba²⁺ and Mn precursors (e.g., Mn(NO₃)₂) to yield layered structures like birnessite analogs .

Key considerations : Phase purity depends on temperature, oxygen partial pressure, and cooling rates. For example, BaMnO₄ forms at lower temperatures (800°C) with excess O₂, while BaMnO₃ requires higher temperatures (1200°C) .

Q. How can researchers address discrepancies in reported crystallographic data for barium manganese oxides?

Conflicting structural data often arise from differences in synthesis conditions or analytical techniques. To resolve this:

- Use Rietveld refinement of XRD data to confirm crystal symmetry (e.g., hexagonal vs. cubic perovskites).

- Cross-validate with Raman spectroscopy (e.g., Mn-O stretching modes at 500–700 cm⁻¹) and XANES to probe Mn oxidation states (+3, +4, or +6) .

- Reference ionic radii tables (e.g., Shannon-Prewitt radii) to predict cation coordination environments. For example, Ba²⁺ (1.61 Å, 12-coordinate) and Mn⁴⁺ (0.53 Å, octahedral) influence perovskite lattice parameters .

Q. What safety protocols are critical when handling barium manganese oxides?

- Inhalation risks : Barium compounds (e.g., BaO) are toxic; use fume hoods and NIOSH-approved respirators during synthesis .

- Waste disposal : Treat as hazardous waste due to Mn and Ba toxicity. Neutralize acidic solutions before disposal .

Advanced Research Questions

Q. How do doping strategies (e.g., Cu²⁺, Pt) enhance the catalytic activity of barium manganese oxides in environmental applications?

Doping modifies redox properties and surface reactivity:

- Cu-doped birnessite : Enhances oxygen reduction reaction (ORR) activity by stabilizing Mn³⁺/Mn⁴⁺ cycles, as shown in Table 4 of .

- Pt nanoparticles : Improve CO oxidation via spillover effects. For example, Pt-milled MnOₓ exhibits 90% CO conversion at 150°C .

Methodological tip : Use XPS to quantify dopant oxidation states and BET analysis to correlate surface area with activity .

Q. What computational approaches are used to predict the electronic structure of barium manganese oxides?

Q. How can researchers reconcile conflicting kinetic data in oxidation reactions catalyzed by barium manganese oxides?

Contradictions often arise from undefined active sites or pH-dependent mechanisms. To address this:

- Perform in situ FTIR to identify surface intermediates (e.g., Mn–O– radicals).

- Use Langmuir-Hinshelwood models to distinguish adsorption-limited vs. reaction-limited kinetics, as demonstrated in fluoroquinolone oxidation studies .

Emerging Research Directions

Q. What are the challenges in scaling up nanosized barium manganese oxides for industrial catalysis?

Q. How does ion intercalation in layered barium manganese oxides affect supercapacitor performance?

- Electrochemical testing : Cyclic voltammetry in 1M H₂SO₄ shows capacitance retention >80% after 5000 cycles for MnOₓ-D/CP electrodes .

- In situ XRD : Monitor structural changes during K⁺ intercalation, which expands interlayer spacing by 0.3 Å .

Data Contradiction Analysis

Q. Why do different studies report varying Mn oxidation states in BaMnOₓ under similar conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.